molecular formula C19H16N2O2S B4567737 N-(2-carbamoylphenyl)-4-methyl-5-phenylthiophene-2-carboxamide

N-(2-carbamoylphenyl)-4-methyl-5-phenylthiophene-2-carboxamide

Cat. No.: B4567737
M. Wt: 336.4 g/mol
InChI Key: ZCURFQBTSAIDBN-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-methyl-5-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(aminocarbonyl)phenyl]-4-methyl-5-phenyl-2-thiophenecarboxamide is 336.09324893 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Biologically Active Thiophene-3-Carboxamide Derivatives : These compounds, including similar structural analogs, have demonstrated antibacterial and antifungal properties. The study highlights the absence of significant intermolecular interactions while an intramolecular N-H⋯N hydrogen bond forms a pseudo-six-membered ring, which stabilizes the molecular conformation and reduces conformational flexibility. This structural feature is significant for the biological activity of these compounds (Vasu et al., 2003).

Chemical Synthesis and Modification

  • Chemoselective Thionation-Cyclization of Enamides : An efficient method for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides has been reported. This process leads to compounds with ester, N-substituted carboxamide, or peptide functionality, demonstrating the versatility in modifying the thiophene carboxamide core for various applications (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Antimicrobial Activity

  • Schiff Bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide : The synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide via the Gewald reaction and its subsequent treatment with various aryl aldehydes to yield Schiff bases has been studied. These compounds were screened for antimicrobial activity, indicating the potential for developing new antimicrobial agents (M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2012).

Anticancer Applications

  • Functionalized Amino Acid Derivatives : A series of functionalized amino acid derivatives, including those with the N-substituted carboxamide group, were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity, suggesting potential applications in designing new anticancer agents (Vivek Kumar et al., 2009).

Synthesis of Polyamides and Polyimides

  • Aromatic Polyamides and Polyimides Based on N-Phenyl-3,3-Bis[4-(p-Aminophenoxy)Phenyl] Phthalimidine : This study involved synthesizing polyamides and polyimides using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials showed remarkable solubility, thermal stability, and the ability to form transparent and flexible films, indicating their potential for advanced material applications (Chin‐Ping Yang, Jiun-Hung Lin, 1994).

Properties

IUPAC Name

N-(2-carbamoylphenyl)-4-methyl-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-11-16(24-17(12)13-7-3-2-4-8-13)19(23)21-15-10-6-5-9-14(15)18(20)22/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCURFQBTSAIDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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